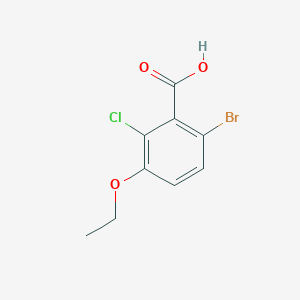
6-Bromo-2-chloro-3-ethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chloro-3-ethoxybenzoic acid is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 . It is used in scientific research and development.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation O=C(O)C1=C(Br)C=CC(OCC)=C1Cl . This notation provides a way to represent the structure using ASCII strings.科学研究应用
6-Bromo-2-chloro-3-ethoxybenzoic acid has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. This makes this compound a useful tool for studying cell signaling pathways. Additionally, this compound has been used to study the effect of oxidative stress on cells. It has also been used to study the effects of various drugs on cells, and to study the mechanism of action of various drugs.
作用机制
The exact mechanism of action of 6-Bromo-2-chloro-3-ethoxybenzoic acid is not yet fully understood. However, it is believed that this compound binds to the active site of the enzyme tyrosine kinase, which prevents the enzyme from phosphorylating tyrosine residues on proteins. This in turn prevents the activation of downstream signaling pathways, which can lead to a variety of effects, depending on the cell type.
Biochemical and Physiological Effects
The effects of this compound on cells vary depending on the cell type. In general, this compound has been found to inhibit the growth of cells, as well as inhibit the differentiation of cells. It has also been found to have antioxidant effects, which can protect cells from oxidative stress. Additionally, this compound has been found to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
The main advantage of using 6-Bromo-2-chloro-3-ethoxybenzoic acid in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can degrade over time. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research on 6-Bromo-2-chloro-3-ethoxybenzoic acid. One potential direction is to investigate its use in the treatment of various diseases. Additionally, further research could be done to investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to investigate the potential applications of this compound in other areas, such as drug delivery and food preservation. Finally, further research could be done to investigate the potential toxicity of this compound and its potential environmental impacts.
合成方法
6-Bromo-2-chloro-3-ethoxybenzoic acid can be synthesized from the reaction of 3-ethoxybenzoic acid and 6-bromo-2-chlorobenzene. This reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of 50°C. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration. The yield of this compound from this reaction is typically around 70-80%.
属性
IUPAC Name |
6-bromo-2-chloro-3-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESDNENLASZFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














